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Compound of Interest

Compound Name: 6-Methoxy-7-nitro-1-indanone

Cat. No.: B180080 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methoxy-7-nitro-1-indanone (CAS No: 196597-96-3) is a substituted indanone derivative

with potential applications in medicinal chemistry and organic synthesis.[1][2] The indanone

scaffold is a core structure in various biologically active molecules.[3] Accurate structural

elucidation is critical for its use in research and development. 13C Nuclear Magnetic

Resonance (NMR) spectroscopy is a powerful analytical technique that provides direct

information about the carbon skeleton of a molecule, making it an indispensable tool for the

structural verification and purity assessment of 6-Methoxy-7-nitro-1-indanone.[4] This

application note provides a detailed protocol for acquiring and interpreting the 13C NMR

spectrum of this compound.

Chemical Structure

The chemical structure of 6-Methoxy-7-nitro-1-indanone is presented below with the carbon

atoms numbered for the purpose of NMR signal assignment.
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Figure 1. Chemical structure of 6-Methoxy-7-nitro-1-indanone with carbon numbering for 13C

NMR assignment.

Predicted 13C NMR Data

While experimental 13C NMR data for 6-Methoxy-7-nitro-1-indanone is not widely published,

the following table presents the predicted chemical shifts (δ) in parts per million (ppm). These

predictions are based on the analysis of the structurally related compound 6-Methoxy-1-

indanone[3][5][6] and the known substituent effects of a nitro group on an aromatic ring. The

nitro group is strongly electron-withdrawing and is expected to cause a downfield shift for

adjacent carbons.
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Carbon Atom
Predicted Chemical
Shift (δ, ppm)

Multiplicity (Proton
Decoupled)

Notes

C1 ~200-205 Singlet (s)

Carbonyl carbon,

expected to be

significantly downfield.

C2 ~25-30 Triplet (t) Aliphatic CH2 group.

C3 ~35-40 Triplet (t)

Aliphatic CH2 group

adjacent to the

aromatic ring.

C3a ~130-135 Singlet (s)
Quaternary aromatic

carbon.

C4 ~110-115 Doublet (d) Aromatic CH group.

C5 ~125-130 Doublet (d) Aromatic CH group.

C6 ~150-155 Singlet (s)

Aromatic carbon

attached to the

methoxy group.

C7 ~135-140 Singlet (s)

Aromatic carbon

attached to the nitro

group.

C7a ~145-150 Singlet (s)

Quaternary aromatic

carbon adjacent to the

carbonyl group.

OCH3 ~55-60 Quartet (q) Methoxy carbon.

Disclaimer:The chemical shifts presented are predicted values and should be confirmed with

experimental data.

Experimental Protocol
This section outlines a standard protocol for the acquisition of a 13C NMR spectrum of 6-
Methoxy-7-nitro-1-indanone.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b180080?utm_src=pdf-body
https://www.benchchem.com/product/b180080?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Sample Preparation

Materials:

6-Methoxy-7-nitro-1-indanone (15-20 mg)

Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) (0.6-0.7 mL)

Tetramethylsilane (TMS) (optional, as modern spectrometers use the solvent signal as a

reference)

5 mm NMR tube

Pipette

Vortex mixer

Procedure:

Accurately weigh 15-20 mg of 6-Methoxy-7-nitro-1-indanone and transfer it into a clean,

dry 5 mm NMR tube.

Using a pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g.,

CDCl3) to the NMR tube.

If an internal standard is required, add a very small drop of TMS.

Securely cap the NMR tube and gently vortex the sample until the compound is

completely dissolved. A clear, homogeneous solution should be obtained.

2. NMR Spectrometer Setup and Data Acquisition

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Software: Standard spectrometer control software (e.g., TopSpin™, VnmrJ).

Typical Acquisition Parameters:

Experiment: 1D 13C with proton decoupling (e.g., zgpg30)
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Solvent: CDCl3 (or as prepared)

Temperature: 298 K (25 °C)

Pulse Program: 30° pulse angle

Acquisition Time (AQ): ~1.0 - 1.5 seconds

Relaxation Delay (D1): 2.0 seconds

Number of Scans (NS): 1024 - 4096 (or more, depending on sample concentration)

Spectral Width (SW): 0 - 220 ppm

Receiver Gain (RG): Set automatically or adjusted to avoid clipping.

3. Data Processing

Fourier Transformation (FT): Apply an exponential window function (line broadening, LB = 1-

2 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

Phasing: Manually or automatically phase the spectrum to obtain a flat baseline and pure

absorption peaks.

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across

the entire spectrum.

Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value

(e.g., CDCl3 at 77.16 ppm).

Peak Picking and Integration: Identify all significant peaks and list their chemical shifts.

Integration is generally not quantitative in standard 13C NMR but can give a rough idea of

the relative number of carbons if acquisition parameters are optimized.

Workflow for 13C NMR Analysis
The following diagram illustrates the general workflow for the 13C NMR spectroscopic analysis

of 6-Methoxy-7-nitro-1-indanone.
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Caption: Workflow for 13C NMR analysis of 6-Methoxy-7-nitro-1-indanone.

Conclusion
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13C NMR spectroscopy is a definitive method for the structural characterization of 6-Methoxy-
7-nitro-1-indanone. By following the detailed protocol for sample preparation, data acquisition,

and processing, researchers can obtain high-quality spectra. The predicted chemical shifts

provided in this note serve as a useful guide for the assignment of the carbon signals,

facilitating the confirmation of the molecular structure and the assessment of sample purity,

which are crucial steps in drug discovery and chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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